molecular formula C13H18N4O3S2 B12615388 C13H18N4O3S2

C13H18N4O3S2

Cat. No.: B12615388
M. Wt: 342.4 g/mol
InChI Key: KQUSZEHLDXMEPF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide involves several steps. One common method includes the reaction of 2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine with ethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide: has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. It binds to enzymes and proteins, inhibiting their activity. This compound can interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)pyrrolidine-1-sulfonamide: can be compared with other sulfonamide derivatives:

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another antibiotic used in the treatment of bacterial infections.

Properties

Molecular Formula

C13H18N4O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3-methylbutanamide

InChI

InChI=1S/C13H18N4O3S2/c1-9(2)8-12(18)14-6-7-15-22(19,20)11-5-3-4-10-13(11)17-21-16-10/h3-5,9,15H,6-8H2,1-2H3,(H,14,18)

InChI Key

KQUSZEHLDXMEPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCCNS(=O)(=O)C1=CC=CC2=NSN=C21

Origin of Product

United States

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